

Application Notes and Protocols for Assessing MJC13 Efficacy on Tumor Volume

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Compound of Interest

Compound Name: MJC13

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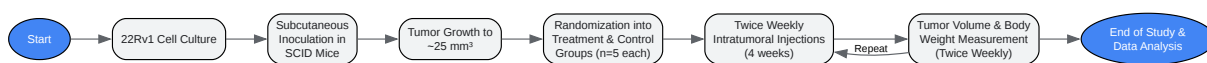
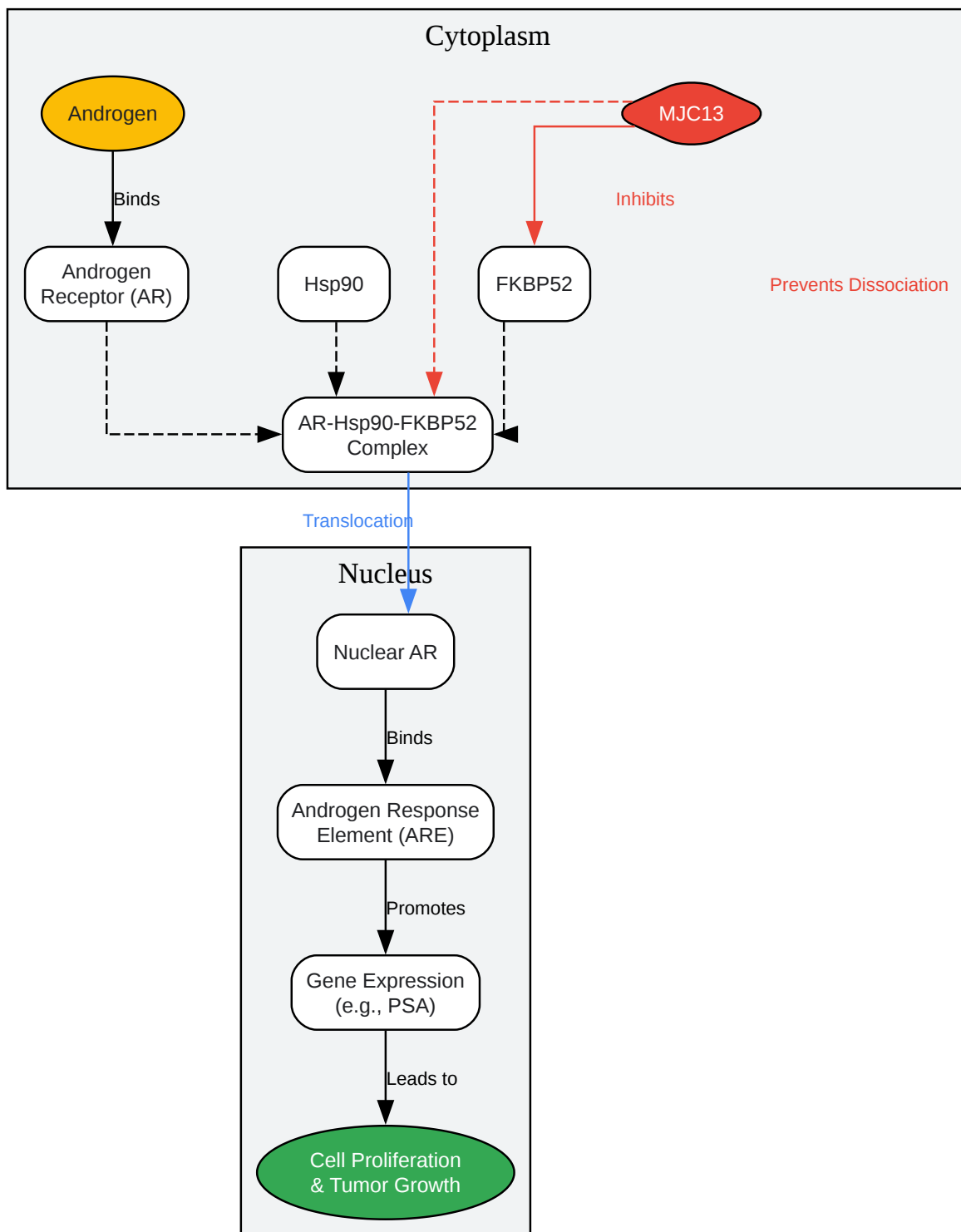
Introduction

MJC13 is a novel small molecule inhibitor targeting the 52-kDa FKBP52-binding protein (FKBP52), a co-chaperone of the heat shock protein 90 (Hsp90) that positively regulates androgen receptor (AR) signaling.^{[1][2][3]} By binding to FKBP52, **MJC13** prevents the hormone-induced dissociation of the AR-chaperone complex, which in turn inhibits the nuclear translocation of the AR and subsequent AR-dependent gene expression.^{[1][2][4]} This mechanism of action makes **MJC13** a promising therapeutic candidate for the treatment of castrate-resistant prostate cancer (CRPC), where AR signaling remains a key driver of tumor growth.^{[1][5]}

These application notes provide detailed protocols for assessing the in vivo and in vitro efficacy of **MJC13** on tumor volume and cancer cell viability. The protocols are designed to be comprehensive and reproducible for researchers in the field of oncology and drug development.

Key Signaling Pathway

The following diagram illustrates the proposed mechanism of action of **MJC13** in inhibiting the androgen receptor signaling pathway.



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References

- 1. Solution Formulation Development and Efficacy of MJC13 in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the regulation of androgen receptor signaling by the heat shock protein 90 cochaperone FKBP52 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Similarities and Distinctions in Actions of Surface-Directed and Classic Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution formulation development and efficacy of MJC13 in a preclinical model of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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